24-Methylenecycloartanol

Catalog No.
S578755
CAS No.
1449-09-8
M.F
C31H52O
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
24-Methylenecycloartanol

CAS Number

1449-09-8

Product Name

24-Methylenecycloartanol

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1

InChI Key

BDHQMRXFDYJGII-UEBIAWITSA-N

SMILES

Array

Synonyms

24-methylene cycloartanol

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C

The exact mass of the compound 24-Methylenecycloartanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

24-Methylenecycloartanol (CAS: 1449-09-8) is a cycloartane-type triterpenoid that serves as a critical intermediate in the biosynthesis of major phytosterols in plants. Unlike animals and fungi, which primarily use lanosterol as the initial cyclic precursor for sterol synthesis, higher plants utilize cycloartenol. 24-Methylenecycloartanol is formed from cycloartenol and is a committed precursor in the pathways leading to essential C24-alkyl sterols like campesterol and, subsequently, brassinosteroids. This specific position in the plant sterol pathway distinguishes it from both its immediate precursor, cycloartenol, and the more common end-product phytosterols such as β-sitosterol.

Substituting 24-Methylenecycloartanol with its precursor, cycloartenol, or a common phytosterol like β-sitosterol is often unfeasible for targeted research and synthesis. 24-Methylenecycloartanol is the specific substrate for enzymes that introduce further side-chain modifications leading to campesterol and stigmasterol. Using cycloartenol would bypass the critical C24-methylation step, while using a downstream product like β-sitosterol precludes its use as a precursor for these specific pathways. Its unique structure, featuring both the cyclopropane ring of cycloartenol and the C24-methylene group, confers distinct biological activities and metabolic fates, making it a non-interchangeable tool for studying specific branches of phytosterol synthesis and function.

Essential Precursor for Campesterol and Brassinosteroid Synthesis

24-Methylenecycloartanol is a committed intermediate in the biosynthesis of C24-methyl sterols, such as campesterol, and C24-ethyl sterols, like β-sitosterol. The pathway to campesterol proceeds via 24-methylenecholesterol, which is formed from 24-methylenecycloartanol. Campesterol, in turn, is the direct precursor for the synthesis of brassinosteroids, a class of plant hormones crucial for growth and development. This positions 24-methylenecycloartanol as a necessary starting material for in vitro or in vivo reconstitution of these specific biosynthetic branches, a role that its precursor cycloartenol (lacking the C24-methylene group) or its animal analog lanosterol cannot fulfill.

Evidence DimensionBiosynthetic Pathway Position
Target Compound DataServes as the specific intermediate after the first C-methylation of the sterol side chain.
Comparator Or BaselineCycloartenol (precursor, unmethylated side chain); Lanosterol (animal/fungal analog); β-Sitosterol (downstream product).
Quantified DifferenceQualitatively distinct; occupies an essential, non-interchangeable node in the pathway.
ConditionsStandard plant sterol biosynthesis pathway.

For researchers studying brassinosteroid synthesis or engineering phytosterol profiles, procuring this specific intermediate is required to bypass earlier steps or target specific enzymatic conversions.

Demonstrated Anti-Diabetic Activity in a Head-to-Head Animal Model

In a study on high-fat diet-streptozotocin induced type II diabetic rats, a mixture of cycloartenol and 24-methylenecycloartanol (in a 2.27:1.00 ratio) demonstrated significant antidiabetic activity at a dose of 1 mg/kg. The combination therapy ameliorated derailed blood glucose and other serum biochemical parameters. Furthermore, the mixture enhanced insulin release from beta cells both in vivo and in vitro and protected cultured RIN-5F cells from glucose toxicity. While the study used a mixture, it establishes a distinct, quantifiable therapeutic potential for cycloartane triterpenoids that includes 24-methylenecycloartanol, distinguishing it from general phytosterols like β-sitosterol which are primarily known for cholesterol-lowering effects via absorption inhibition.

Evidence DimensionAntidiabetic Activity (in vivo)
Target Compound DataA mixture containing 24-methylenecycloartanol showed significant antidiabetic effects at 1 mg/kg.
Comparator Or BaselineGeneral phytosterols (e.g., β-sitosterol, campesterol) are primarily studied for lowering LDL-cholesterol by 5-15% at doses of ~2 g/day.
Quantified DifferenceDemonstrates a distinct mechanism (insulin release, cytoprotection) compared to the primary cholesterol-absorption-inhibition mechanism of common sterols.
ConditionsHigh-fat diet-streptozotocin induced type II diabetic rat model.

This provides a rationale for selecting 24-methylenecycloartanol over more common phytosterols when investigating novel mechanisms for glycemic control, rather than just lipid management.

Superior In Vitro Antiproliferative Activity Against Human Breast Cancer Cells

24-Methylenecycloartanol demonstrated promising growth inhibition of human breast cancer (MCF-7) cells with an IC50 value of 16.93 µM. This provides a quantitative benchmark of its specific cytotoxic potential. For comparison, the widely available phytosterol β-sitosterol has shown IC50 values against the same MCF-7 cell line that are typically higher, for instance, a value of 55 µM was reported in one study. While assay conditions can vary, this suggests a potentially stronger intrinsic antiproliferative activity for 24-methylenecycloartanol, justifying its selection for mechanism-of-action studies in oncology over more common sterols.

Evidence DimensionAntiproliferative Activity (IC50)
Target Compound Data16.93 µM (against MCF-7 cells)
Comparator Or Baselineβ-sitosterol: ~55 µM (against MCF-7 cells, representative literature value)
Quantified DifferenceApproximately 3.25-fold lower IC50 value compared to β-sitosterol in this cross-study comparison.
ConditionsIn vitro culture of human breast cancer (MCF-7) cells.

For researchers screening for novel anticancer compounds, this significant difference in potency warrants prioritizing 24-methylenecycloartanol over less active, common phytosterols.

Precursor for the Chemoenzymatic Synthesis of Brassinosteroids

Given its position as a key intermediate, 24-methylenecycloartanol is the logical starting material for cell-free or recombinant systems designed to produce campesterol and subsequently brassinosteroids. Using this compound allows researchers to focus on the latter, often rate-limiting, steps of the pathway.

Investigating Structure-Activity Relationships in Novel Antidiabetic Agents

The demonstrated in vivo efficacy of a cycloartenol/24-methylenecycloartanol mixture in diabetic models makes this compound a critical tool for dissecting the specific roles of the cyclopropane ring versus the C24-methylene group in promoting insulin release and beta-cell protection. It enables direct comparison against cycloartenol and other analogs to define the pharmacophore responsible for the antidiabetic effect.

Scaffolding for Novel Anticancer Drug Discovery Programs

The superior in vitro potency against MCF-7 breast cancer cells compared to common phytosterols makes 24-methylenecycloartanol a valuable scaffold. It can be used as a positive control or as a starting point for medicinal chemistry efforts to develop more potent and selective cycloartane-based antiproliferative agents.

XLogP3

10.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

440.401816278 Da

Monoisotopic Mass

440.401816278 Da

Heavy Atom Count

32

Appearance

Powder

UNII

FI34181G3X

Wikipedia

24-Methylenecycloartanol

Dates

Last modified: 08-15-2023

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